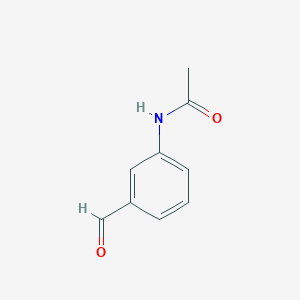

n-(3-Formylphenyl)acetamide

Description

The exact mass of the compound n-(3-Formylphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84314. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-(3-Formylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(3-Formylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-formylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(12)10-9-4-2-3-8(5-9)6-11/h2-6H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKWZUVMKBNTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292641 | |

| Record name | n-(3-formylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59755-25-8 | |

| Record name | 59755-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-formylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-formylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

n-(3-Formylphenyl)acetamide molecular weight and formula

Technical Whitepaper: -(3-Formylphenyl)acetamide

Structural Pharmacophore & Synthetic Utility in Drug Discovery[1]

Executive Summary

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should verify these parameters upon procurement to ensure reagent integrity.

| Parameter | Specification |

| IUPAC Name | |

| Common Synonyms | 3-Acetamidobenzaldehyde; 3'-Formylacetanilide |

| CAS Registry Number | 59755-25-8 |

| Molecular Formula | |

| Molecular Weight | 163.17 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, CHCl |

| Storage Conditions | Inert atmosphere (Argon/Nitrogen); 2–8°C (Aldehyde oxidation risk) |

Synthetic Architecture & Causality

The synthesis of

3.1 Validated Synthetic Protocol

Reaction Logic: The amino group is significantly more nucleophilic than the aldehyde oxygen, allowing for chemoselective acetylation using acetic anhydride (

Step-by-Step Methodology:

-

Reagents: 3-Aminobenzaldehyde (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq), DCM (Dichloromethane, anhydrous).

-

Procedure:

-

Dissolve 3-aminobenzaldehyde in anhydrous DCM at 0°C under

atmosphere. -

Add Triethylamine to scavenge the generated acetic acid.

-

Add Acetic Anhydride dropwise over 20 minutes. Note: Rapid addition causes exotherms that may degrade the aldehyde.

-

Stir at room temperature for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

-

-

Work-up: Wash with sat.

(to remove acetic acid) followed by brine. Dry over -

Purification: Recrystallization from EtOAc/Hexane or flash chromatography.

3.2 Pathway Visualization

The following diagram illustrates the logical flow from the nitro-precursor to the final scaffold, highlighting the critical reduction and acetylation nodes.

Figure 1: Synthetic workflow from nitro-precursor to target acetamide, highlighting the risk of acylal formation.

Analytical Characterization (Self-Validation)

To ensure the trustworthiness of the synthesized or purchased material, the following spectral signatures must be present. The absence of the aldehyde proton signal (

Nuclear Magnetic Resonance (

- 9.98 (s, 1H): Aldehyde proton (-CH O).[1] Diagnostic peak.

- 7.97 (s, 1H): Aromatic H2 (between amide and aldehyde).[1]

- 7.86 (d, 1H) & 7.62 (d, 1H): Aromatic H4/H6.

- 7.48 (t, 1H): Aromatic H5.[1]

-

2.21 (s, 3H): Methyl group of acetamide (-COCH

Interpretation: The presence of a sharp singlet at

Applications in Medicinal Chemistry

Reductive Amination5.1 Mechanism: Reductive Amination

The aldehyde moiety reacts with primary or secondary amines to form an imine/iminium ion, which is subsequently reduced to an amine. This reaction is pivotal in synthesizing CNS-active agents (e.g., 5-HT1 receptor ligands) where the meta-acetamide acts as a hydrogen bond donor/acceptor mimic for the serotonin indole ring.

Protocol Insight:

Use Sodium Triacetoxyborohydride (

5.2 Application Workflow

Figure 2: Library generation workflow using reductive amination for drug discovery.

Handling & Stability

-

Oxidation Sensitivity: The aldehyde group is prone to autoxidation to 3-acetamidobenzoic acid upon prolonged exposure to air.

-

Validation Check: Before use in critical steps, check solubility in 5%

. If the solid dissolves significantly, it indicates acid contamination (the aldehyde should be insoluble in aqueous base). -

Storage: Store under argon at 4°C.

References

-

PubChem. N-(3-Formylphenyl)acetamide Compound Summary. National Library of Medicine. Link

-

ChemicalBook. N-(3-Formylphenyl)acetamide Properties and Suppliers (CAS 59755-25-8).[2]Link

-

Carnegie Mellon University. Parallel Synthesis of Aldehydes and Ketones (Supporting Info). J. Org. Chem. 1999, 64, 1827.[1] Link

-

Google Patents. Compounds possessing affinity at 5HT1-type receptors (WO2003068760).Link

Solubility of n-(3-Formylphenyl)acetamide in organic solvents

Solubility of -(3-Formylphenyl)acetamide in Organic Solvents: A Technical Guide

Executive Summary

-(3-Formylphenyl)acetamide3-acetamidobenzaldehyde1This guide provides a comprehensive analysis of its solubility behavior, offering a predictive solubility profile , a validated experimental protocol for precise determination, and thermodynamic modeling strategies to support process optimization in drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the solid-state properties is the prerequisite for any solubility study. The meta-substitution pattern disrupts the efficient packing seen in the para-isomer, resulting in a significantly lower melting point and generally higher solubility in organic solvents.

| Property | Data | Source/Note |

| IUPAC Name | ||

| Common Name | 3-Acetamidobenzaldehyde | |

| CAS Number | 59755-25-8 | Distinct from 4-isomer (122-85-0) |

| Molecular Formula | ||

| Molecular Weight | 163.17 g/mol | |

| Melting Point | 84.0 °C | Lower than 4-isomer (~153°C) [1] |

| Physical State | Colorless to white crystalline solid | |

| Solubility Class | Lipophilic; sparingly soluble in water |

Solubility Profile & Solvent Selection Strategy

Predicted Solubility Ranking

Based on the solute's hydrogen-bonding capability (amide donor/acceptor + aldehyde acceptor) and polarity, the solubility follows a "Like Dissolves Like" distribution. The compound shows high affinity for polar aprotic solvents and moderate affinity for polar protic solvents.

Solubility Hierarchy (Descending Order):

-

High Solubility (> 100 g/L):

-

DMSO / DMF: Strong dipole-dipole interactions disrupt the crystal lattice efficiently. Ideal for stock solutions but difficult to remove.

-

-

Moderate-High Solubility:

-

THF / Dichloromethane (DCM): Excellent for synthetic reactions; DCM is preferred for extraction.

-

-

Moderate Solubility:

-

Ethanol / Methanol: Good solvents for crystallization, especially when heated.

-

Acetone / Ethyl Acetate: Moderate solubility; often used as anti-solvents or in binary mixtures.

-

-

Low Solubility (< 1 g/L):

-

Water: The hydrophobic phenyl ring dominates, limiting solubility despite the polar groups.

-

Hexane / Heptane: Strictly anti-solvents.

-

Solvent Selection Decision Matrix

Use the following logic to select the optimal solvent system for your specific unit operation.

Figure 1: Decision matrix for solvent selection based on process requirements.

Experimental Protocol: Determination of Solubility

Since specific literature values for the 3-isomer are sparse, the following Self-Validating Protocol is required to generate authoritative data.

Method A: Dynamic Laser Monitoring (High Throughput)

For labs equipped with Crystal16 or similar transmissivity devices.

-

Preparation: Weigh ~500 mg of solute into 4 vials.

-

Solvent Addition: Add increasing volumes of solvent (e.g., 2, 4, 6, 8 mL) to create different concentrations.

-

Temperature Cycling: Heat at 1°C/min until transmission reaches 100% (Clear point). Cool until transmission drops (Cloud point).

-

Validation: The hysteresis gap (Clear Point - Cloud Point) should be < 2°C for accurate equilibrium data.

Method B: Static Gravimetric/HPLC (Gold Standard)

Use this method for generating thermodynamic data for regulatory filing.

Workflow Diagram:

Figure 2: Step-by-step workflow for static solubility determination.

Detailed Steps:

-

Equilibration: Add excess N-(3-formylphenyl)acetamide to the solvent in a jacketed glass vessel. Stir at 400 rpm for 24 hours.

-

Sampling: Stop stirring and allow settling for 30 minutes.

-

Filtration: Withdraw supernatant using a pre-heated syringe and filter through a 0.22 µm PTFE filter. Critical: The filter must be at the same temperature as the solution to prevent precipitation.

-

Analysis:

-

Gravimetric: Evaporate a known volume in a tared dish (vacuum oven, 40°C) and weigh the residue.

-

HPLC: Dilute with acetonitrile and analyze (C18 column, Water/ACN gradient, UV detection at 254 nm).

-

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, fit your experimental data (

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical constants derived from regression analysis.

Interpretation:

-

Positive Enthalpy (

): Solubility increases with temperature (Endothermic). -

Fit Quality: An

indicates the data is consistent and the model is valid for interpolation.

References

-

University of Arizona. (n.d.). Information to Users - Dissertation: Synthesis and Characterization of Acetamidobenzaldehyde Derivatives. Retrieved from (Snippet 1.9, 1.2).

-

PubChem. (2025).[2] N-(3-Formylphenyl)acetamide (CAS 59755-25-8).[1][3][4] National Library of Medicine. Retrieved from

-

ChemicalBook. (2025). N-(3-Formylphenyl)acetamide Properties and Suppliers.[1][3][4] Retrieved from

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

- 1. N-(3-Formylphenyl)acetamide | 59755-25-8 [chemicalbook.com]

- 2. 4-Acetamidobenzaldehyde | C9H9NO2 | CID 73942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-[(trifluoroacetyl)amino]benzoic acid (404-26-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

The Expanding Therapeutic Potential of N-(3-Formylphenyl)acetamide Derivatives: A Technical Guide

Abstract

The N-(3-formylphenyl)acetamide scaffold has emerged as a versatile platform in medicinal chemistry, offering a synthetically accessible core for the development of novel therapeutic agents. The presence of a reactive aldehyde group at the meta-position of the acetamide ring provides a strategic handle for the synthesis of a diverse library of derivatives, most notably Schiff bases and hydrazones. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of N-(3-formylphenyl)acetamide and its derivatives. We will delve into their promising anticancer, antimicrobial, and antioxidant properties, supported by detailed experimental protocols and an analysis of their potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of new and effective therapeutic agents.

Introduction: The N-(3-Formylphenyl)acetamide Scaffold - A Gateway to Bioactivity

The acetamide functional group is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to form stable amide bonds and participate in hydrogen bonding interactions makes it a valuable component for molecular recognition at biological targets. The N-(3-formylphenyl)acetamide scaffold combines this privileged acetamide moiety with a strategically placed formyl group. This aldehyde functionality serves as a versatile chemical handle, allowing for the straightforward synthesis of a wide array of derivatives through condensation reactions. This synthetic tractability, coupled with the inherent biological potential of the core structure, makes N-(3-formylphenyl)acetamide a highly attractive starting point for drug discovery programs.

Synthesis of N-(3-Formylphenyl)acetamide and Its Derivatives

The synthetic accessibility of N-(3-formylphenyl)acetamide and its derivatives is a key advantage for its exploration in medicinal chemistry. The parent compound can be readily synthesized, and the formyl group provides a reactive site for the generation of diverse libraries of compounds, primarily through the formation of Schiff bases and hydrazones.

Synthesis of the Core Scaffold: N-(3-Formylphenyl)acetamide

A common and efficient method for the synthesis of N-(3-formylphenyl)acetamide involves the acetylation of 3-aminobenzaldehyde. This reaction is typically carried out using acetic anhydride in the presence of a suitable base or under acidic conditions.

Diagram of the Synthesis of N-(3-Formylphenyl)acetamide:

Caption: General synthetic scheme for N-(3-Formylphenyl)acetamide.

Derivatization of the Formyl Group: Synthesis of Schiff Bases and Hydrazones

The true synthetic utility of the N-(3-formylphenyl)acetamide scaffold lies in the reactivity of its formyl group. This aldehyde can readily undergo condensation reactions with primary amines to form Schiff bases (imines) and with hydrazine derivatives to yield hydrazones.[1][2] This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

General Reaction Scheme for Schiff Base and Hydrazone Formation:

Caption: Synthesis of Schiff bases and hydrazones from N-(3-formylphenyl)acetamide.

Biological Activities of N-(3-Formylphenyl)acetamide Derivatives

The derivatization of the N-(3-formylphenyl)acetamide core has led to the discovery of compounds with a range of biological activities, including anticancer, antimicrobial, and antioxidant effects.

Anticancer Activity

A significant body of research has focused on the anticancer potential of acetamide derivatives and, more specifically, Schiff bases and their metal complexes.[3][4] The N-(3-formylphenyl)acetamide scaffold provides a template for the design of novel cytotoxic agents.

Numerous studies have demonstrated the cytotoxic effects of acetamide derivatives against various cancer cell lines.[5] The primary method for assessing this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[6][7][8]

Table 1: In-Vitro Cytotoxicity of Representative Acetamide Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylacetamide Derivatives | MDA-MB-468, PC-12, MCF-7 | 0.6 - 87 | [8] |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | RXF393 (renal), HT29 (colon), LOX IMVI (melanoma) | 7.01 - 24.3 | [9] |

| N-acetyl Schiff bases | DU145 (prostate) | 49.80 - 111.73 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (N-(3-formylphenyl)acetamide derivatives) in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

While the precise mechanism of action for N-(3-formylphenyl)acetamide derivatives is still under investigation, the activities of related Schiff bases and their metal complexes provide valuable insights. The anticancer effects of these compounds are often attributed to their ability to:

-

Induce Apoptosis: Many Schiff base metal complexes have been shown to trigger programmed cell death in cancer cells.[3]

-

DNA Intercalation: The planar structure of some Schiff bases allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription.

-

Enzyme Inhibition: Certain derivatives may act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases.

Diagram of Potential Anticancer Mechanisms:

Caption: Potential mechanisms of anticancer activity for N-(3-formylphenyl)acetamide derivatives.

Antimicrobial Activity

Schiff bases and hydrazones derived from various aldehydes have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[2] The imine or azomethine group (-C=N-) is often crucial for their biological activity.

Experimental Protocol: Agar Well Diffusion Method

-

Culture Preparation: Prepare a standardized inoculum of the target microorganism (bacteria or fungi).

-

Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Antioxidant Activity

Many acetamide derivatives have been reported to possess antioxidant properties.[10] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11][12]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of the test compound at various concentrations with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[11]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[11]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for N-(3-formylphenyl)acetamide derivatives is yet to be published, general trends observed for related acetamide and Schiff base compounds can provide valuable guidance for future drug design. For instance, the nature and position of substituents on the aromatic rings can significantly influence biological activity. Electron-withdrawing groups have been shown to enhance the anticancer activity of some phenylacetamide derivatives.[13] Furthermore, the chelation of metal ions to Schiff base derivatives often leads to a significant enhancement of their biological properties.[14]

Future Perspectives and Conclusion

The N-(3-formylphenyl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The ease of synthesis and the potential for creating large and diverse chemical libraries through derivatization of the formyl group make it an attractive platform for medicinal chemists.

Future research should focus on:

-

Systematic SAR studies: A thorough investigation of the structure-activity relationships by synthesizing and screening a wide range of derivatives will be crucial for optimizing the potency and selectivity of these compounds.

-

Mechanistic studies: Elucidating the precise molecular mechanisms underlying the observed biological activities will be essential for rational drug design and development.

-

In-vivo evaluation: Promising in-vitro candidates should be advanced to in-vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. (2024). Oncology, 24(7), 488-503.

-

Cell Viability Assays - Assay Guidance Manual. (2013). In NCBI Bookshelf. National Institutes of Health. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. [Link]

- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). Preprints.org.

-

DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]

-

Schiff base metallodrugs in antimicrobial and anticancer chemotherapy applications: a comprehensive review. (n.d.). ResearchGate. [Link]

- Synthesis and biological evaluation of hydrazone derivatives. (2013). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 1(2), 104-109.

-

Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. (n.d.). PubMed. [Link]

- Schiff Base Metal Complexes as Anticancer Agents. (2019). Asian Journal of Chemistry, 31(1), 1-8.

-

DPPH Antioxidant Assay Kit. (2013). Zen-Bio. [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

- Genesis and development of DPPH method of antioxidant assay. (2011). Journal of Food Science and Technology, 48(4), 412-422.

- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (2019). Mini-Reviews in Medicinal Chemistry, 19(5).

- Hydrazones: Synthesis, biological activity and their spectral characterization. (n.d.). Journal of Chemical and Pharmaceutical Research.

-

Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (n.d.). PMC. [Link]

- Synthesis and Characterization and Biological Activities of Hydrazones. (n.d.). SciSpace.

-

N-ethyl-N-(3-formylphenyl)acetamide. (n.d.). PubChem. [Link]

-

Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases. (n.d.). PMC. [Link]

- Synthesis, characterization and anticancer activity of new Schiff bases bearing neocryptolepine. (n.d.).

- Synthesis, characterization, and anticancer activity of mononuclear Schiff-base metal complexes. (n.d.).

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). NIH. [Link]

- Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. (2024). Russian Journal of Bioorganic Chemistry, 50.

-

N-(3-formyl-2-methylphenyl)acetamide. (n.d.). PubChem. [Link]

-

Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (n.d.). PMC. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). NIH. [Link]

- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. (2023). Molecules, 28(14), 5389.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]

- 4. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line | MDPI [mdpi.com]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Safeguarding the Integrity of N-(3-Formylphenyl)acetamide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the chemical integrity of starting materials and intermediates is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for n-(3-Formylphenyl)acetamide, a valuable building block in organic synthesis. By understanding the inherent chemical liabilities of this molecule, researchers can implement effective strategies to mitigate degradation, ensuring the reliability and reproducibility of their experimental outcomes.

Molecular Profile and Inherent Stability Considerations

N-(3-Formylphenyl)acetamide, with a molecular formula of C₉H₉NO₂, possesses two key functional groups that dictate its reactivity and stability: an aromatic aldehyde and an acetamide. The interplay of these groups on the phenyl ring influences the molecule's susceptibility to various degradation pathways.

Table 1: Physicochemical Properties of n-(3-Formylphenyl)acetamide

| Property | Value | Source |

| CAS Number | 59755-25-8 | |

| Molecular Weight | 163.17 g/mol | |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C, under nitrogen |

The aldehyde group is prone to oxidation, while the acetamide linkage can undergo hydrolysis. The aromatic system itself can be susceptible to photolytic degradation. Therefore, a comprehensive stability strategy must address these potential vulnerabilities.

Primary Degradation Pathways and Mitigation

The long-term stability of n-(3-Formylphenyl)acetamide is contingent on controlling the environmental factors that can initiate its degradation. The principal pathways of concern are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation of the Acetamide Bond

The amide bond in n-(3-Formylphenyl)acetamide is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, to yield 3-aminobenzaldehyde and acetic acid. While generally stable at neutral pH, prolonged exposure to aqueous environments, especially at elevated temperatures, can promote this degradation.

Causality Insight: The lone pair of electrons on the nitrogen atom of the amide is delocalized into the carbonyl group, rendering the carbonyl carbon less electrophilic and the C-N bond more robust than an ester bond. However, under forcing acidic or basic conditions, nucleophilic attack by water or hydroxide ions can lead to cleavage.

Mitigation Strategy:

-

Store in a dry, tightly sealed container to minimize contact with atmospheric moisture.

-

For solutions, use aprotic solvents where possible. If aqueous solutions are necessary, they should be prepared fresh and buffered to a neutral pH.

Caption: Potential Degradation Pathways for n-(3-Formylphenyl)acetamide.

Oxidative Degradation of the Formyl Group

The aldehyde functional group is readily oxidized to a carboxylic acid, a common degradation pathway for many aromatic aldehydes. This can be initiated by atmospheric oxygen, particularly in the presence of light or metal ion catalysts. The primary oxidation product would be n-(3-carboxyphenyl)acetamide.

Causality Insight: The carbon-hydrogen bond of the aldehyde group is relatively weak and susceptible to homolytic cleavage, initiating a free-radical chain reaction with molecular oxygen.

Mitigation Strategy:

-

Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen. This is a critical recommendation found in supplier documentation.

-

Use amber vials or store in the dark to prevent photo-initiated oxidation.

-

Avoid contamination with metal ions, which can catalyze oxidation.

Photodegradation

Causality Insight: The π-electron system of the benzene ring and the non-bonding electrons of the carbonyl and amide groups can absorb photons, promoting the molecule to an excited state. This excess energy can be dissipated through bond cleavage, leading to degradation.

Mitigation Strategy:

-

Always store the compound in light-resistant containers (e.g., amber glass vials).

-

Conduct all handling and experimental procedures under subdued lighting conditions whenever possible.

Recommended Storage and Handling Protocols

Based on the chemical nature of n-(3-Formylphenyl)acetamide, a multi-faceted approach to storage and handling is essential to preserve its purity and integrity.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of the aldehyde group. |

| Light | Protect from light (Amber vial/darkness) | Minimizes the risk of photodegradation. |

| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis of the acetamide group. |

| Container | Tightly sealed, appropriate for chemical storage | Prevents contamination and exposure to air and moisture. |

| Handling | Use in a well-ventilated area, with appropriate PPE | Standard laboratory safety practice. |

Experimental Workflow for Stability Assessment

To empirically determine the stability of n-(3-Formylphenyl)acetamide under specific laboratory or process conditions, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

Caption: Workflow for a Forced Degradation Study.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating HPLC method is crucial for separating the intact n-(3-Formylphenyl)acetamide from its potential degradation products.

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (a photodiode array detector is ideal for spectral confirmation).

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

-

Analysis: Inject the stressed samples and a control (unstressed) sample. Monitor for the appearance of new peaks and a decrease in the area of the main peak. Mass spectrometry (LC-MS) can be coupled to identify the mass of the degradation products, aiding in their structural elucidation.

Conclusion

The stability of n-(3-Formylphenyl)acetamide is intrinsically linked to its bifunctional nature. The aldehyde and acetamide groups present distinct vulnerabilities to oxidation and hydrolysis, respectively, while the aromatic system is a chromophore that can mediate photodegradation. By implementing a storage strategy that meticulously controls temperature, atmosphere, light, and moisture, researchers can confidently preserve the chemical fidelity of this important synthetic intermediate. The principles and protocols outlined in this guide provide a robust framework for ensuring the quality and reliability of n-(3-Formylphenyl)acetamide in demanding research and development applications.

References

-

Cole-Parmer. Material Safety Data Sheet - Acetamide, PA. [Link]

-

Cole-Parmer. Material Safety Data Sheet - N1-(4-butylphenyl)acetamide, 97%. [Link]

-

Matrix Fine Chemicals. N-(3-FORMYLPHENYL)ACETAMIDE | CAS 59755-25-8. [Link]

-

LPS.org. Safety Data Sheet (SDS) Acetamide. [Link]

-

PubChem. n-(3-formylphenyl)acetamide. [Link]

Methodological & Application

Experimental procedure for N-acetylation of 3-formylaniline

Application Note: Precision Protocol for Chemoselective N-Acetylation of 3-Formylaniline

Part 1: Strategic Context & Scientific Rationale

The acetylation of 3-formylaniline (3-aminobenzaldehyde) to 3-acetamidobenzaldehyde (CAS: 59755-25-8) is a pivotal transformation in medicinal chemistry.[1] This scaffold serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase pathways) and heterocyclic library construction.[2]

The Core Challenge: While N-acetylation is a textbook reaction, the specific substrate 3-formylaniline presents a unique "chemoselectivity vs. stability" paradox:

-

Aldehyde Instability: The formyl group (-CHO) is prone to oxidation (to benzoic acid) or polymerization (Schiff base formation) if the reaction pH or temperature is uncontrolled.[1]

-

Chemoselectivity: The goal is exclusive N-acetylation without affecting the aldehyde or promoting aldol condensation side reactions.[1]

The Solution: This guide presents two validated protocols. Protocol A (Aqueous Suspension) is the recommended "Green Chemistry" approach, utilizing the rapid kinetics of acetic anhydride in water to outcompete side reactions.[2] Protocol B (DCM/Pyridine) is the classical alternative for anhydrous workflows or scale-up compatibility with subsequent anhydrous steps.[1]

Part 2: Pre-Reaction Analysis & Safety

Substrate Handling (Critical): 3-Aminobenzaldehyde is known to polymerize to a yellow/orange solid upon prolonged air exposure.[1]

-

Quality Check: If the starting material is dark brown or insoluble in DCM, purification (recrystallization from water/EtOH or column chromatography) is required before acetylation.[2]

-

Inert Atmosphere: While Protocol A is aqueous, storing the starting material under Argon/Nitrogen is best practice.[2][3]

Reaction Pathway:

Figure 1: Mechanistic pathway of nucleophilic acyl substitution.

Part 3: Experimental Protocols

Protocol A: The "Green" Aqueous Suspension Method (Recommended)

Best for: High purity, ease of workup, and avoiding chlorinated solvents.[2][3]

Reagents:

-

3-Aminobenzaldehyde (1.0 equiv)[1]

-

Acetic Anhydride (

) (1.2 equiv)[1][2] -

Optional: Sodium Acetate (0.5 equiv) if pH buffering is needed (rarely required for this substrate).

Step-by-Step Procedure:

-

Suspension: In a round-bottom flask, suspend 3-aminobenzaldehyde (e.g., 1.0 g, 8.25 mmol) in water (15 mL). The amine may not dissolve completely; this is expected.[1]

-

Addition: Add Acetic Anhydride (1.0 mL, ~10 mmol) dropwise over 5 minutes while stirring vigorously at Room Temperature (RT).

-

Reaction: Stir vigorously for 30–60 minutes.

-

Quench & Crystallization: Cool the mixture in an ice bath (0–5°C) for 15 minutes to maximize precipitation.

-

Filtration: Filter the solid using a Buchner funnel.

-

Wash: Wash the filter cake with cold water (2 x 5 mL) to remove residual acetic acid.

-

Drying: Dry the solid in a vacuum oven at 40°C or air-dry overnight.

Expected Yield: 85–95% Purification: Usually not required.[1] If necessary, recrystallize from Ethanol/Water (1:1).[2]

Protocol B: Classical Anhydrous Method (DCM/Pyridine)

Best for: Small scales (<100 mg) or when the product proceeds immediately to a moisture-sensitive step.[1]

Reagents:

-

3-Aminobenzaldehyde (1.0 equiv)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 3-aminobenzaldehyde (1.0 equiv) in DCM (10 mL/g) under a Nitrogen atmosphere.

-

Base Addition: Add Pyridine (1.2 equiv). Cool to 0°C.[1]

-

Acylation: Add Acetic Anhydride (1.1 equiv) dropwise.

-

Monitoring: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (See Part 4).

-

Workup:

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo.

Part 4: Process Control & Characterization

In-Process Control (IPC)

Characterization Data (Expected)

| Parameter | Specification | Notes |

| Appearance | White to pale yellow solid | Dark color indicates oxidation.[1][3] |

| Melting Point | ~80–85°C (Lit. varies) | Sharp range indicates purity. |

| 1H NMR (DMSO-d6) | Amide proton (downfield).[2] | |

| Aldehyde proton (distinctive).[2] | ||

| Proton between N and CHO.[2][3] | ||

| Acetyl methyl group.[2][3] | ||

| MS (ESI+) | [M+H]+ = 164.1 | Molecular Weight: 163.17 |

NMR Interpretation Diagram:

Figure 2: 1H NMR Signal Assignment for Structural Verification.[1][3]

Part 5: Troubleshooting & Expert Tips

-

Problem: The product is an oil and won't solidify.

-

Problem: Low Yield in Protocol A.

-

Problem: Aldehyde peak missing in NMR.

References

-

Green Chemistry Protocol: Direct additive-free N-formylation and N-acylation of anilines... (2024).[6] ResearchGate. Link[1][2]

-

Microwave/Solvent-Free Methods: Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023).[1] YMER Digital.[1] Link

-

General Acetylation Procedure: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Link[1][2]

-

Substrate Data: N-(3-Formylphenyl)acetamide | CAS 59755-25-8.[1] ChemicalBook. Link

-

Characterization Support: Acetamide 1H NMR Spectrum. SpectraBase.[1][7] Link[1][2]

Sources

- 1. CAS 122-85-0: 4-Acetamidobenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]

- 3. CN101475501A - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

Application of n-(3-Formylphenyl)acetamide in Polymer Synthesis: A Technical Guide

This document provides a detailed exploration of the application of n-(3-Formylphenyl)acetamide in the synthesis of advanced functional polymers. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique chemical functionalities of this monomer to create novel polymeric architectures. This guide offers not only step-by-step protocols but also the scientific rationale behind the experimental designs, ensuring both reproducibility and a deep understanding of the underlying principles.

Introduction: The Strategic Advantage of n-(3-Formylphenyl)acetamide

n-(3-Formylphenyl)acetamide is a bifunctional aromatic compound possessing both an acetamide group and a reactive aldehyde (formyl) group. This unique combination makes it a valuable monomer for the synthesis of functional polymers through two primary routes: direct polycondensation reactions and post-polymerization modification.

-

The Amide Functionality: The acetamide group, or more specifically the secondary amide N-H bond, can participate in polycondensation reactions, particularly in the synthesis of polyamides and poly(amide-imide)s. These classes of polymers are renowned for their exceptional thermal stability and mechanical strength.

-

The Formyl Functionality: The aldehyde group is a versatile chemical handle. It can be directly involved in polymerization through the formation of Schiff bases (imines) or serve as a reactive site for post-polymerization modification, allowing for the introduction of a wide array of functional moieties onto the polymer backbone. This dual-functionality opens avenues for creating polymers with tailored properties for specific applications.

I. Synthesis of Schiff Base Polymers via Polycondensation

The reaction between an aldehyde and a primary amine to form a Schiff base is a well-established condensation reaction. When bifunctional aldehydes and amines are used, this reaction leads to the formation of poly(Schiff base)s, also known as polyimines. These polymers are of interest for their thermal stability, conductivity, and applications in catalysis and as ligands for metal complexes.

A. Rationale for Schiff Base Polymerization

The polycondensation of n-(3-Formylphenyl)acetamide with a diamine offers a straightforward route to linear polymers. The formyl group of n-(3-Formylphenyl)acetamide reacts with the amino groups of the co-monomer. The acetamide group in this case acts as a pendant functional group, contributing to the overall properties of the polymer, such as solubility and potential for hydrogen bonding.

B. Experimental Workflow: Schiff Base Polymerization

Caption: Workflow for the synthesis of a poly(Schiff base).

C. Detailed Protocol: Synthesis of a Poly(Schiff Base) from n-(3-Formylphenyl)acetamide and 4,4'-Oxydianiline (ODA)

Materials:

-

n-(3-Formylphenyl)acetamide (1.00 eq)

-

4,4'-Oxydianiline (ODA) (1.00 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Nitrogen gas supply

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Heating mantle

Procedure:

-

Monomer Dissolution: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve n-(3-Formylphenyl)acetamide (e.g., 1.63 g, 10 mmol) and 4,4'-oxydianiline (2.00 g, 10 mmol) in anhydrous DMF (40 mL).

-

Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

-

Polycondensation: Heat the reaction mixture to 120 °C with continuous stirring. The reaction progress can be monitored by the increase in viscosity of the solution. Allow the reaction to proceed for 12-24 hours.

-

Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing vigorously stirring methanol (400 mL). A fibrous or powdered precipitate will form.

-

Purification: Collect the precipitate by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers and residual solvent.

-

Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.

Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of the imine C=N bond and the presence of the amide group), Nuclear Magnetic Resonance (NMR) spectroscopy (for structural elucidation), and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

II. Synthesis of Poly(amide-imide)s

n-(3-Formylphenyl)acetamide, with its amide proton, can conceptually participate in polycondensation reactions with diacids or their derivatives to form polyamides. However, a more strategic application involves its use in conjunction with other monomers to create more complex architectures like poly(amide-imide)s. For this purpose, a derivative of n-(3-Formylphenyl)acetamide would typically be synthesized first, for instance, by converting the formyl group to a carboxylic acid. However, for the scope of this guide, we will focus on the direct use of the monomer where the amide group is a pendant functionality.

A more direct route to incorporating n-(3-Formylphenyl)acetamide into a poly(amide-imide) backbone would be to first synthesize a diamine or a diacid monomer that already contains the formylphenylacetamide moiety. However, a simpler approach for demonstrating the utility of the formyl group is through post-polymerization modification.

III. Post-Polymerization Modification: Unleashing the Potential of the Formyl Group

One of the most powerful applications of incorporating n-(3-Formylphenyl)acetamide into a polymer chain is to utilize the pendant aldehyde groups for subsequent chemical transformations. This approach, known as post-polymerization modification, allows for the synthesis of a wide range of functional polymers from a single parent polymer.[1][2] This strategy is advantageous as it allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions.[1][2]

A. Rationale for Post-Polymerization Modification

A polymer backbone containing pendant aldehyde groups is a versatile platform for a variety of chemical reactions, including:

-

Schiff Base Formation: Reaction with primary amines to attach various functional groups.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Reductive Amination: Formation of a secondary amine by reaction with an amine in the presence of a reducing agent.

-

Oxidation: Conversion of the aldehyde to a carboxylic acid.

-

Reduction: Conversion of the aldehyde to a primary alcohol.

B. Experimental Workflow: Post-Polymerization Modification

Caption: General workflow for post-polymerization modification.

C. Detailed Protocol: Post-Polymerization Modification of a Poly(Schiff Base) with an Amino-Functionalized Molecule

This protocol assumes the successful synthesis of a polymer with pendant n-(3-Formylphenyl)acetamide units, where the formyl group is available for reaction. For this example, we will modify a hypothetical polymer where n-(3-Formylphenyl)acetamide has been co-polymerized, leaving the formyl group pendant.

Materials:

-

Polymer with pendant 3-formylphenylacetamide units (1.00 eq of aldehyde groups)

-

A primary amine-containing molecule (e.g., 2-aminoethanol) (1.20 eq)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Polymer Dissolution: Dissolve the aldehyde-functionalized polymer in DMF in a round-bottom flask.

-

Addition of Modifying Agent: Add 2-aminoethanol to the polymer solution.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of the new Schiff base can be monitored by FTIR spectroscopy (disappearance of the aldehyde C=O stretch and appearance of a new imine C=N stretch).

-

Purification: Precipitate the modified polymer by pouring the reaction mixture into methanol.

-

Isolation and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at a suitable temperature.

IV. Expected Properties of Polymers Derived from n-(3-Formylphenyl)acetamide

The properties of polymers synthesized using n-(3-Formylphenyl)acetamide will be highly dependent on the co-monomer and the type of polymerization.

| Property | Poly(Schiff Base)s | Poly(amide-imide)s (Hypothetical) |

| Thermal Stability | Generally good, with decomposition temperatures often above 300 °C. | Excellent, with glass transition temperatures potentially exceeding 250 °C and high decomposition temperatures.[3] |

| Solubility | Often soluble in polar aprotic solvents like DMF, NMP, and DMSO. The acetamide group may enhance solubility. | Solubility can be limited in common organic solvents but may be soluble in polar aprotic solvents.[4] |

| Mechanical Properties | Can form brittle to tough films depending on the structure. | Typically form strong, tough, and flexible films.[5] |

| Post-Modifiability | The acetamide group offers a site for potential hydrolysis, while any unreacted formyl groups can be modified. | The pendant formyl group would be the primary site for post-polymerization modification. |

V. Conclusion and Future Outlook

n-(3-Formylphenyl)acetamide is a versatile monomer that offers multiple avenues for the synthesis of functional polymers. Its ability to participate in both direct polymerization and post-polymerization modification makes it a valuable building block for materials scientists. The resulting polymers, particularly Schiff bases and potentially poly(amide-imide)s, are expected to exhibit desirable thermal and mechanical properties. The true potential of this monomer lies in the creative use of its dual functionalities to design polymers with precisely controlled structures and tailored properties for a wide range of applications, from high-performance materials to biomedical devices and drug delivery systems. Further research into the direct polymerization of this monomer and the exploration of a wider range of post-polymerization modification reactions will undoubtedly expand its utility in the field of polymer chemistry.

References

- Matyjaszewski, K. Post-polymerization modification of monomer units.

- Gauthier, M. A., & Gibson, M. I. (2009). Synthesis of Functional Polymers by Post-Polymerization Modification.

- ChemicalBook. (2023). N-(3-Formylphenyl)acetamide.

- Rimmele, M., Glöcklhofer, F., & Heeney, M. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties.

- Liou, G. S., & Hsiao, S. H. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N′-Bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574.

- MDPI. (2022).

- Li, X., Zong, L., Li, W., Wang, Y., Wang, J., & Jian, X. (2022).

- Hsiao, S. H., & Liou, G. S. (2002). Synthesis and Characterization of Novel Soluble Triphenylamine-Containing Aromatic Polyamides Based on N,N′-Bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(16), 2810-2818.

- RSC Publishing. (2018). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid.

- MakeIt

Sources

- 1. Sequential Post-Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Polyamide-Imide (PAI) :: MakeItFrom.com [makeitfrom.com]

- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 5. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suzuki Coupling Reactions with n-(3-Formylphenyl)acetamide Derivatives

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its power lies in the efficient construction of carbon-carbon bonds, most notably for the synthesis of biaryl and heteroaryl structures which are prevalent in a vast array of biologically active molecules.[3][4] The reaction's widespread adoption is a testament to its mild conditions, functional group tolerance, and the commercial availability of its key reagents.[1]

Among the myriad of building blocks utilized in drug discovery, N-(3-Formylphenyl)acetamide and its derivatives represent a particularly valuable class of substrates. The acetamide group offers a handle for further functionalization and can influence the pharmacokinetic properties of a molecule, while the formyl group provides a reactive site for subsequent transformations, such as reductive amination or oxidation to a carboxylic acid. This dual functionality makes these compounds versatile intermediates in the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the Suzuki coupling reaction as applied to N-(3-Formylphenyl)acetamide derivatives. We will delve into the mechanistic underpinnings of the reaction to inform rational protocol design, provide detailed, field-tested experimental procedures, and discuss common challenges and optimization strategies.

Mechanism and Key Parameters: A Deeper Dive into the Catalytic Cycle

The Suzuki coupling reaction is a palladium-catalyzed process that involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[5][6][7] The generally accepted catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., a brominated N-(3-Formylphenyl)acetamide derivative) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[9]

-

Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11] The choice of base is critical and can significantly impact the reaction rate and yield.

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex to form the desired biaryl product and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

To achieve a successful and high-yielding Suzuki coupling, careful consideration must be given to several key parameters:

-

Palladium Source and Ligand: The choice of palladium catalyst and its associated ligand is paramount. While simple palladium salts like Pd(OAc)₂ can be used, they require in-situ reduction to the active Pd(0) species.[2] Pre-formed Pd(0) complexes or palladacycles are often more efficient. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have proven to be highly effective for a wide range of substrates.[11] For many standard couplings, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and reliable choice.[12][13]

-

Base: The base is essential for the transmetalation step.[10] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base can influence the reaction kinetics. For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) may be employed.[10]

-

Solvent System: The solvent must be capable of dissolving the reactants and facilitating the interaction of the aqueous and organic phases if a biphasic system is used. Common solvents include toluene, dioxane, and dimethoxyethane (DME), often in combination with water to dissolve the inorganic base.[12] The use of aqueous media is also a key aspect of green chemistry, making the Suzuki coupling an environmentally attractive method.[8][14][15]

-

Temperature: The reaction temperature influences the rate of the reaction. While some modern catalyst systems can operate at room temperature, many Suzuki couplings require heating to achieve a reasonable reaction time.[10][16] Microwave irradiation can also be used to accelerate the reaction.[14]

Experimental Protocols

General Protocol for Suzuki Coupling of N-(3-bromo-5-formylphenyl)acetamide with an Arylboronic Acid

This protocol provides a starting point for the Suzuki coupling of a representative N-(3-Formylphenyl)acetamide derivative. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.

Materials and Reagents:

-

N-(3-bromo-5-formylphenyl)acetamide (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Reaction Setup and Procedure:

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(3-bromo-5-formylphenyl)acetamide (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

-

Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

-

Catalyst Addition: To the degassed mixture, add Pd(dppf)Cl₂ (0.03 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

Workup and Purification:

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

-

Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product. The byproducts can often be isolated from the product through extraction and/or chromatography.[8]

Data Presentation: Typical Reaction Conditions and Outcomes

The following table summarizes typical conditions and expected yields for the Suzuki coupling of N-(3-bromo-5-formylphenyl)acetamide with various arylboronic acids.

| Arylboronic Acid Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 4 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 2 | 90-98 |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 6 | 75-85 |

| 4-Fluorophenylboronic acid | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 80 | 3 | 88-96 |

Visualizations

Catalytic Cycle of the Suzuki Coupling Reaction

Caption: Step-by-step experimental workflow for a typical Suzuki coupling reaction.

References

-

The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

-

17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]

-

Transition-Metal-Free Suzuki-Type Coupling Reactions - Organic Chemistry Portal. Available at: [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling Reactions in Acetic Acid Employing Sydnone-Derived Catalyst Systems - Semantic Scholar. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

-

Suzuki cross-coupling reaction - YouTube. Available at: [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. Available at: [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]

-

N-(3-formylphenyl)acetamide | C9H9NO2 | CID 256849 - PubChem. Available at: [Link]

-

Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

-

N-(3-FORMYLPHENYL)ACETAMIDE | CAS 59755-25-8 - Matrix Fine Chemicals. Available at: [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

-

Suzuki–Miyaura Coupling Reaction Product Isolation - ResearchGate. Available at: [Link]

-

Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available at: [Link]

-

Your "Go-To", "just couple already", Suzuki conditions? - Reddit. Available at: [Link]

-

Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent - Research Journal of Pharmacy and Technology. Available at: [Link]

-

Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. Available at: [Link]

-

Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - Archives of Pharmacy Practice. Available at: [Link]

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transition-Metal-Free Suzuki-Type Coupling Reactions [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

Analytical methods for the quantification of n-(3-Formylphenyl)acetamide

Executive Summary & Analyte Profile

N-(3-Formylphenyl)acetamide (CAS: 58629-01-9), also known as 3-Acetamidobenzaldehyde, is a critical intermediate and potential impurity in the synthesis of the sedative-hypnotic drug Zaleplon . Its presence must be strictly controlled due to the reactivity of the aldehyde functionality, which can participate in unwanted condensation reactions or oxidize to N-(3-carboxyphenyl)acetamide.

This guide provides two distinct analytical workflows:

-

Method A (HPLC-UV): For process control and bulk intermediate assay (>0.05% w/w).

-

Method B (LC-MS/MS): For trace impurity quantification and genotoxic risk assessment screening (<10 ppm).

Physicochemical Profile

| Parameter | Value / Characteristic | Impact on Analysis |

| Molecular Weight | 163.17 g/mol | Monoisotopic Mass: 163.06 |

| LogP | ~1.2 (Predicted) | Retains well on C18/C8 columns. |

| pKa | ~14 (Amide N-H) | Neutral at standard HPLC pH (2-8). |

| Solubility | DMSO, Methanol, Acetonitrile | Low water solubility. Sample diluent must contain >50% organic solvent. |

| Reactivity | Aldehyde (C=O) | Critical: Prone to air oxidation to carboxylic acid. Samples must be analyzed within 24h or stored at 4°C. |

Analytical Strategy & Workflow

The following decision tree outlines the selection of the appropriate methodology based on the phase of drug development.

Figure 1: Selection matrix for analytical methodology based on sensitivity requirements.

Method A: HPLC-UV (Process Control)

Objective: Routine quantification of N-(3-Formylphenyl)acetamide in reaction mixtures or crude Zaleplon.

Chromatographic Conditions

-

Column: C8 or C18 (e.g., Zorbax SB-C18, 150 mm × 4.6 mm, 3.5 µm).

-

Rationale: A C8 column is often preferred for Zaleplon intermediates to reduce excessive retention times of the non-polar parent drug, but C18 provides better resolution of the polar aldehyde impurity from the acid degradant.

-

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

-

Note: Low pH suppresses silanol activity and prevents peak tailing of the amide.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm (Secondary: 254 nm).

-

Rationale: The benzaldehyde chromophore has strong absorption at 230 nm.

-

-

Column Temp: 30°C.

-

Injection Volume: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |

| 15.0 | 40 | 60 | Linear Gradient |

| 20.0 | 10 | 90 | Wash (Elute Zaleplon/Dimers) |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | End |

System Suitability Criteria (SST)

-

Tailing Factor: NMT 1.5.

-

Resolution (Rs): > 2.0 between N-(3-Formylphenyl)acetamide and N-(3-Carboxyphenyl)acetamide (Acid degradant).

-

RSD (n=6): NMT 2.0% for area.

Method B: LC-MS/MS (Trace Analysis)

Objective: Quantifying trace levels (<10 ppm) in final API, specifically to monitor potential genotoxic risks associated with the reactive aldehyde.

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Spray Voltage: 3500 V.

-

Capillary Temp: 300°C.

-

Collision Gas: Argon (1.5 mTorr).

MRM Transitions (Multiple Reaction Monitoring)

The method relies on the protonated molecular ion

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |

| Target | 164.1 | 122.1 | 20 | Loss of Ketene ( |

| Target | 164.1 | 94.1 | 35 | Loss of Ketene + CO - Qualifier |

| Target | 164.1 | 146.1 | 15 | Loss of Water (Minor) |

-

Mechanistic Insight: The loss of ketene (42 Da) is the signature fragmentation for N-acetyl derivatives (acetamides). This transition is highly specific and reduces background noise significantly compared to simple UV detection.

LC Conditions for MS

-

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

-

Note: Do not use phosphate buffer (non-volatile) from Method A.

-

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 UHPLC (e.g., BEH C18, 50 × 2.1 mm, 1.7 µm).

Sample Preparation & Stability Protocol

Critical Control Point: The aldehyde group is unstable. Improper handling leads to false negatives (loss of analyte) and false positives for the acid impurity.

Preparation Workflow

-

Stock Solution (1 mg/mL): Dissolve 10 mg standard in 10 mL Acetonitrile .

-

Do not use Methanol: Methanol can form hemiacetals with the aldehyde over time, altering the mass/retention.

-

-

Diluent: 50:50 Water:Acetonitrile.

-

Sample Extraction (Solid API):

-

Weigh 50 mg API.

-

Sonicate in 10 mL Acetonitrile for 10 mins (Keep cool, <25°C).

-

Dilute to volume with water (to match initial mobile phase strength).

-

Filter: 0.22 µm PTFE (Hydrophilic). Avoid Nylon filters as they can adsorb aldehydes.

-

Figure 2: Sample preparation logic emphasizing stability controls.

References & Grounding

The protocols above are synthesized from standard industry practices for Zaleplon impurity profiling and acetamide derivative analysis.

-

Bharathi, C., et al. "Impurity profile study of Zaleplon." Journal of Pharmaceutical and Biomedical Analysis 44.1 (2007): 101-109.

-

Establishes the context of acetamide intermediates in Zaleplon synthesis.

-

-

Makey, D., et al. "Structure of zaleplon and 9 impurities with their relative retention times." Biomedical Chromatography (2021).[2]

-

Validates the use of C8/C18 columns and phosphate buffers for this class of compounds.

-

-

BenchChem Application Data. "High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide."

-

Provides foundational parameters for acetamidobenzaldehyde isomers.

-

-

ICH Guidelines Q2(R1). "Validation of Analytical Procedures."

-

The regulatory standard for the SST and validation criteria listed in Section 3.3.

-

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-Acetamidobenzaldehyde

Case Reference: Prevention of Aldehyde Oxidation (Autoxidation) Compound: 3-Acetamidobenzaldehyde (CAS: 59755-25-8) Chemical Family: Acetamido-substituted Benzaldehydes Status: AIR SENSITIVE

The Science of Degradation: Why is my compound turning yellow?

The Core Issue: 3-Acetamidobenzaldehyde, like most aromatic aldehydes, undergoes radical chain autoxidation upon exposure to atmospheric oxygen. While the acetamido group (–NHCOCH₃) at the meta position is electronically stabilizing relative to a free amine, it does not protect the formyl hydrogen (–CHO) from radical abstraction.

Visual Indicators:

-

Pristine: Colorless to pale beige crystalline solid.

-

Compromised: Deep yellow/orange discoloration (formation of conjugated impurities) or the appearance of a white crust (formation of 3-acetamidobenzoic acid).